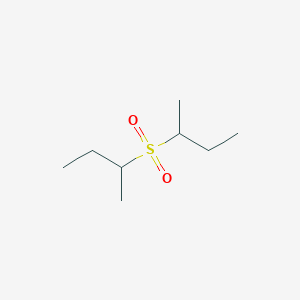

2-(Butane-2-sulfonyl)butane

Description

The compound 2-(Butane-2-sulfonyl)butane is a sulfone derivative with a butane backbone and a sulfonyl functional group. Sulfones are characterized by their stability, polarity, and applications in organic synthesis, pharmaceuticals, and materials science.

Properties

CAS No. |

10495-46-2 |

|---|---|

Molecular Formula |

C8H18O2S |

Molecular Weight |

178.29 g/mol |

IUPAC Name |

2-butan-2-ylsulfonylbutane |

InChI |

InChI=1S/C8H18O2S/c1-5-7(3)11(9,10)8(4)6-2/h7-8H,5-6H2,1-4H3 |

InChI Key |

JLVVWUGZAUGXNZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)S(=O)(=O)C(C)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butane-2-sulfonyl)butane typically involves the reaction of butane with sulfonyl chloride under controlled conditions. One common method includes the use of a base-mediated coupling reaction, where butane is reacted with sulfonyl chloride in the presence of a strong base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The process typically includes steps such as chlorination, sulfonation, and purification through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(Butane-2-sulfonyl)butane undergoes various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Sulfides.

Substitution: Sulfonamides or sulfonate esters

Scientific Research Applications

2-(Butane-2-sulfonyl)butane has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides and sulfonate esters.

Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins and other biomolecules.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds

Mechanism of Action

The mechanism of action of 2-(Butane-2-sulfonyl)butane involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This property makes it useful in modifying biomolecules and in organic synthesis. The sulfonyl group can participate in various reactions, including nucleophilic substitution and addition reactions, which are essential for its applications in chemistry and biology .

Comparison with Similar Compounds

Comparison with Similar Compounds

Instead, insights can be drawn from structurally or functionally related substances mentioned in the evidence:

(a) 2-Butanone (Methyl Ethyl Ketone)

- Structure : A ketone (C₄H₈O) with a carbonyl group, distinct from the sulfonyl group in 2-(Butane-2-sulfonyl)butane.

- Properties : Volatile, flammable, and used as a solvent in laboratories and industrial processes .

- Contrast: Unlike sulfones, ketones like 2-butanone are less polar and reactive, making them unsuitable for applications requiring thermal or chemical stability.

(b) Butane and Alkane Solvents

- Role in Bitumen Viscosity : Butane reduces the viscosity of bitumen when dissolved, similar to ethane, propane, and CO₂. This property is critical in hydrocarbon extraction but unrelated to sulfonyl compounds .

(c) Hypothetical Comparison with Sulfones

While the evidence lacks sulfone-specific data, general comparisons can be inferred:

- Sulfolane (Tetramethylene Sulfone) : A well-studied sulfone with high polarity and thermal stability, used as an industrial solvent. Compared to this compound, sulfolane has a cyclic structure, which enhances stability .

- Diethyl Sulfone : A linear sulfone with simpler structure but lower boiling point than cyclic analogs. Structural differences (e.g., branching in this compound) may influence solubility and reactivity .

Key Limitations

- Storage and Safety: For 2-butanone, safe storage requires ventilation and avoidance of ignition sources . Sulfones may have distinct safety profiles due to their stability and lower volatility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.